2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
Overview
Description
“2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one” is a chemical compound. It is a derivative of 5H-Benzo7annulene . The molecular formula is CH and it has an average mass of 142.197 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists derived from 3-benzazepines have been synthesized . The key intermediate, N-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl)acetamide, was obtained by cyclization of 3-acetamido-5-(3-methoxyphenyl)pentanoic acid .Molecular Structure Analysis
The molecular structure of 5H-Benzo7annulene, a related compound, has been studied . It has a molecular formula of CH, an average mass of 142.197 Da, and a monoisotopic mass of 142.078247 Da .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists derived from 3-benzazepines have been synthesized . The final reaction steps comprise hydrolysis of the amide, reduction of the ketone, and reductive alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of 5H-Benzo7annulene, a related compound, have been studied . It has a molecular formula of CH, an average mass of 142.197 Da, and a monoisotopic mass of 142.078247 Da .Scientific Research Applications
Ionophore Properties and Chelation
Research indicates that compounds related to 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one have been studied for their ionophore properties. For instance, a study by Kruse and Breitmaier (1981) describes a double-ionophore with a macrocyclic ligand that chelates nickel(II) and cobalt(II) ions, in addition to potassium and sodium ions (Kruse & Breitmaier, 1981).
Vicarious Nucleophilic Substitution
Ostrowski, Moritz, and Mudryk (1995) explored the reaction of nitro-1,6-methano[10]annulenes with carbanions, following the Vicarious Nucleophilic Substitution of Hydrogen (VNS) scheme. This process highlights the reactivity of annulenes, which are structurally related to 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (Ostrowski, Moritz, & Mudryk, 1995).
Air Pollution Monitoring
A study by Wei et al. (2012) characterized PM2.5-bound nitrated polycyclic aromatic hydrocarbons (PAHs) in industrial and e-waste recycling sites. Their findings can be relevant for understanding the environmental impact and monitoring of compounds like 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (Wei et al., 2012).
Synthetic Applications in Pharmacology
Gawaskar et al. (2017) conducted research on the synthesis and pharmacological evaluation of GluN2B-selective NMDA receptor antagonists, using benzo[7]annulen derivatives. This research is indicative of the potential for 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one in drug development (Gawaskar et al., 2017).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists derived from 3-benzazepines have been shown to block GluN2B-containing NMDA receptors by interacting with the ifenprodil binding site located on the GluN2B subunit .
Future Directions
properties
IUPAC Name |
3-nitro-5,6,8,9-tetrahydrobenzo[7]annulen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11-5-2-8-1-4-10(12(14)15)7-9(8)3-6-11/h1,4,7H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPLEYWTKAXWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCC1=O)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672269 | |
Record name | 2-Nitro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one | |
CAS RN |
740842-50-6 | |
Record name | 2-Nitro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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